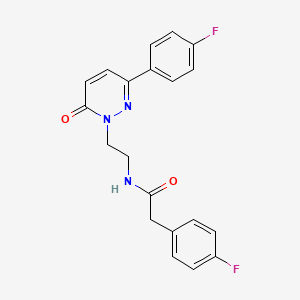

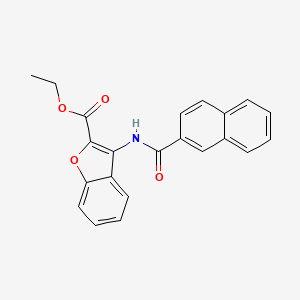

![molecular formula C18H15Cl2N3O3S2 B2356920 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 306289-54-3](/img/structure/B2356920.png)

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with a molecular formula of C21H16Cl2N4O3S . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole rings are known to be present in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For example, one study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, two chlorophenyl groups, and a dimethylsulfamoyl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 475.3 g/mol . Other computed properties include a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 474.0320169 g/mol, a monoisotopic mass of 474.0320169 g/mol, a topological polar surface area of 111 Ų, a heavy atom count of 31, and a complexity of 729 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been studied for their potential as antimicrobial agents. The structure of thiazole allows for the synthesis of compounds that can combat microbial resistance, which is a growing concern in medical science . The compound’s ability to block the biosynthesis of bacterial lipids makes it a candidate for developing new antimicrobial drugs.

Anticancer Properties

The same structural features that make thiazole derivatives effective as antimicrobials also contribute to their antiproliferative properties. Research has shown that certain thiazole compounds can be active against cancer cell lines, such as human breast adenocarcinoma (MCF7), suggesting a potential role in cancer therapy .

Molecular Modelling and Drug Design

Thiazole derivatives are often used in molecular modelling to understand their interaction with biological targets. The compound’s molecular structure can be analyzed using computational tools to predict its binding affinity and efficacy, which is crucial in the rational design of new drugs .

Antifungal Applications

Similar to their antibacterial properties, thiazole compounds have shown promise in treating fungal infections. Their mechanism of action may involve disrupting the fungal cell membrane or interfering with essential enzymes within the fungal cells .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Their role in synthesizing neurotransmitters and modulating neurochemical pathways could be harnessed for therapeutic purposes .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them interesting candidates for the development of new pain management and anti-inflammatory drugs. Their ability to modulate inflammatory pathways could lead to treatments with fewer side effects compared to current medications .

Direcciones Futuras

While specific future directions for this compound were not found, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the biological activities of this specific compound and developing its potential therapeutic applications.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities

Mode of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell proliferation or induce apoptosis, but the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that the compound may disrupt essential biochemical pathways in microbial pathogens or cancer cells, leading to cell death or growth inhibition.

Result of Action

Based on the reported activities of similar compounds , it can be inferred that the compound may lead to the death of microbial pathogens or cancer cells, potentially through mechanisms such as disruption of essential biochemical pathways or induction of apoptosis.

Propiedades

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHCMATVDYZWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)

![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)

![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)

![3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2356847.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)

![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)